An In-depth Technical Guide to Gadoteric Acid: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Gadoteric Acid: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gadoteric acid, a gadolinium-based contrast agent (GBCA), is a cornerstone of modern magnetic resonance imaging (MRI). Its macrocyclic structure, formed by the chelation of a gadolinium ion (Gd³⁺) with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), imparts exceptional thermodynamic and kinetic stability. This high stability profile minimizes the in vivo release of toxic free Gd³⁺ ions, positioning gadoteric acid as one of the safest GBCAs, particularly for patients with renal impairment. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and magnetic properties, synthesis, formulation, and mechanism of action of gadoteric acid. Detailed experimental protocols for its characterization and quality control are also presented, along with a summary of its pharmacokinetic profile and clinical applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medical imaging.
Chemical Structure and Nomenclature
Gadoteric acid is a coordination complex of the rare earth metal gadolinium with the macrocyclic ligand DOTA.[1] The systematic IUPAC name for gadoteric acid is gadolinium(3+) 2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetate.[1] It is typically formulated as a meglumine salt, known as gadoterate meglumine.[1]
Caption: High-level workflow for the synthesis and formulation of gadoteric acid.
Mechanism of Action in MRI
Gadoteric acid is a paramagnetic contrast agent. [2]The gadolinium ion (Gd³⁺) possesses seven unpaired electrons, which creates a strong magnetic field. [2]When administered intravenously, gadoteric acid distributes into the extracellular fluid space. [2]In the presence of the strong magnetic field of an MRI scanner, the Gd³⁺ ions in gadoteric acid interact with the surrounding water protons. [2]This interaction accelerates the relaxation of these protons, primarily shortening the T1 relaxation time. [2]Tissues with higher concentrations of gadoteric acid will therefore appear brighter on T1-weighted MR images, enhancing the contrast between normal and pathological tissues. [2]
Mechanism of T1 Relaxation Enhancement
Caption: Logical diagram illustrating the T1 relaxation enhancement by gadoteric acid.
Experimental Protocols
Synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
The synthesis of DOTA is a complex multi-step process. A common method involves the alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with a protected haloacetic acid derivative, followed by deprotection.
Methodology:
-
Alkylation: Cyclen is dissolved in an appropriate organic solvent (e.g., acetonitrile). A base (e.g., potassium carbonate) is added, followed by the dropwise addition of tert-butyl bromoacetate. The reaction mixture is typically heated under reflux for several hours to days.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated to yield the protected DOTA derivative. Purification is often performed using column chromatography.
-
Deprotection: The tert-butyl protecting groups are removed by treating the protected DOTA with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent.
-
Final Purification: The deprotected DOTA is purified by recrystallization or ion-exchange chromatography to yield the final product.
Preparation of Gadoterate Meglumine Injection (0.5 mmol/mL)
This protocol is based on information from patent literature and prescribing information.
Methodology:
-
A predetermined amount of DOTA is dissolved in water for injection.
-
Gadolinium oxide (Gd₂O₃) is added to the DOTA solution, and the mixture is heated (e.g., to 80±5 °C) with stirring until the gadolinium oxide is completely dissolved, forming the gadoteric acid complex.
-
The solution is cooled to room temperature (25±2°C).
-
Meglumine is added to the solution and stirred until dissolved.
-
The pH of the solution is adjusted to between 6.5 and 8.2 using a small amount of DOTA or a suitable acid if necessary.
-
The final solution is sterilized by filtration through a 0.22 µm filter.
-
The sterile solution is aseptically filled into vials or pre-filled syringes.
Quality Control: Determination of Free Gadolinium
The presence of free, unchelated gadolinium is a critical quality attribute due to its toxicity. Ion exchange chromatography coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a sensitive method for its quantification.
Methodology:
-
Sample Preparation: The gadoterate meglumine injection is diluted with a suitable mobile phase.
-
Chromatography: An aliquot of the diluted sample is injected onto an ion exchange column. The mobile phase is chosen to separate the negatively charged gadoteric acid complex from any free Gd³⁺ ions.
-
Detection: The eluent from the chromatography column is introduced into an ICP-MS system. The ICP-MS is tuned to detect gadolinium isotopes (e.g., ¹⁵⁷Gd or ¹⁵⁸Gd).
-
Quantification: The concentration of free Gd³⁺ is determined by comparing the peak area corresponding to the free gadolinium with a calibration curve prepared using standards of known Gd³⁺ concentrations.
Measurement of T1 Relaxivity
The T1 relaxivity (r₁) is a measure of the efficiency of a contrast agent in shortening the T1 relaxation time of water protons. It is determined by measuring the T1 of solutions with varying concentrations of the contrast agent.
Methodology:
-
Sample Preparation: A series of dilutions of gadoteric acid are prepared in a relevant medium (e.g., water, saline, or plasma) to cover a clinically relevant concentration range (e.g., 0 to 1 mM).
-
MRI Measurement: The samples are placed in a phantom and imaged in an MRI scanner. An inversion-recovery pulse sequence is used to measure the T1 relaxation time of each sample.
-
Data Analysis: The relaxation rate (R₁ = 1/T₁) is calculated for each concentration. The relaxation rate is then plotted against the concentration of gadoteric acid.
-
Relaxivity Calculation: The T1 relaxivity (r₁) is determined from the slope of the linear regression of the R₁ versus concentration plot.
Experimental Workflow for T1 Relaxivity Measurement
Caption: Workflow for the experimental determination of T1 relaxivity.
In Vitro Stability Assessment
The stability of the gadoteric acid complex is crucial for its safety. Dissociation studies under physiological and stressed conditions are performed to assess its kinetic inertness.
Methodology:
-
Acidic Dissociation: Gadoteric acid is incubated in a strongly acidic solution (e.g., pH 1.2) at 37°C. Aliquots are taken at various time points. The amount of dissociated (free) Gd³⁺ is measured using a complexometric assay or ICP-MS. The dissociation half-life is then calculated.
-
Plasma Stability: Gadoteric acid is incubated in human plasma at 37°C and pH 7.4. Aliquots are taken over an extended period (e.g., up to 15 days). The amount of released Gd³⁺ is quantified using a sensitive method like ion exchange chromatography coupled with ICP-MS.
Cytotoxicity and Genotoxicity Assessment
These assays are essential to evaluate the potential adverse biological effects of gadoteric acid.
Methodology for Cytotoxicity (MTT Assay):
-
Cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of gadoteric acid for a specified duration (e.g., 24 hours).
-
After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the untreated control.
Methodology for Genotoxicity (Comet Assay):
-
Cells are treated with gadoteric acid at various concentrations.
-
After treatment, the cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.
-
The cells are lysed to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
The slides are stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tails.
Pharmacokinetics and Pharmacodynamics
Table 3: Pharmacokinetic Parameters of Gadoteric Acid (0.1 mmol/kg Dose in Healthy Volunteers)
| Parameter | Value (Mean ± SD) | Reference(s) |
| Distribution Half-life (t₁/₂α) | 5.9 ± 3.2 min | [3] |
| Elimination Half-life (t₁/₂β) | 1.21 ± 0.16 h | [3] |
| Area Under the Curve (AUC) | 994.8 ± 105.7 nmol·h/mL | [3] |
| Urinary Excretion (at 6 hours) | ≥ 89% | [3] |
| Urinary Excretion (at 24 hours) | ≥ 95% | [3] |
| Metabolism | Not metabolized, excreted unchanged | [3] |
Gadoteric acid is rapidly distributed into the extracellular fluid following intravenous administration. [3]It does not cross the intact blood-brain barrier. [1]Elimination is primarily via renal excretion, with the majority of the dose excreted unchanged in the urine within 24 hours. [3] The pharmacodynamics of gadoteric acid are directly related to its paramagnetic properties, which lead to the shortening of T1 relaxation times in tissues where it accumulates, thereby enhancing the MR signal. [4]
Clinical Applications and Safety Profile
Gadoteric acid is indicated for intravenous use with MRI to visualize lesions with abnormal vascularity in the brain, spine, and associated tissues in adult and pediatric patients. [5]It is also used for contrast-enhanced magnetic resonance angiography and in body MRI. [6] Gadoteric acid has a well-established safety profile. [3]Its macrocyclic structure provides high stability, which is associated with a low risk of nephrogenic systemic fibrosis (NSF), a rare but serious condition linked to some other GBCAs, especially in patients with severe renal impairment. [3]Common adverse reactions are generally mild and transient, including nausea, headache, injection site pain or coldness, and dizziness. [4]Severe allergic reactions are rare.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of gadolinium complexes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the in vitro stability of gadolinium (III) polyoxometalates - PubMed [pubmed.ncbi.nlm.nih.gov]
